molecular formula C7H11N3 B3220618 5-[(Methylamino)methyl]pyridin-2-amine CAS No. 1199781-42-4

5-[(Methylamino)methyl]pyridin-2-amine

Cat. No.: B3220618
CAS No.: 1199781-42-4
M. Wt: 137.18 g/mol
InChI Key: YGLUPBXLYRHUDU-UHFFFAOYSA-N
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Description

5-[(Methylamino)methyl]pyridin-2-amine ( 156973-09-0) is a chemical compound with the molecular formula C6H9N3 and a molecular weight of 123.16 g/mol . This amine-substituted pyridine derivative serves as a valuable bifunctional scaffold and synthetic intermediate in organic chemistry and drug discovery research. Its structure, featuring both a pyridin-2-amine and an aminomethyl group, allows it to be readily incorporated into larger molecular frameworks, making it particularly useful in the synthesis of compound libraries for pharmaceutical screening . The compound requires careful handling and storage; it is recommended to be kept in a dark place under an inert atmosphere and at cool temperatures (2-8°C) to maintain stability . As a GHS-classified substance (H314), it causes severe skin burns and eye damage, necessitating appropriate safety precautions including the use of personal protective equipment . This product is intended for research purposes only and is strictly not for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(methylaminomethyl)pyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3/c1-9-4-6-2-3-7(8)10-5-6/h2-3,5,9H,4H2,1H3,(H2,8,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGLUPBXLYRHUDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CN=C(C=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1199781-42-4
Record name 5-[(methylamino)methyl]pyridin-2-amine
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Contextualization Within Aminopyridine Chemistry

Aminopyridines are a class of heterocyclic compounds characterized by a pyridine (B92270) ring substituted with one or more amino groups. The position of the amino group on the pyridine ring significantly influences the electronic properties and reactivity of the molecule. In the case of 5-[(Methylamino)methyl]pyridin-2-amine, the presence of a primary amino group at the 2-position and a methylaminomethyl substituent at the 5-position creates a unique electronic and structural profile.

The 2-aminopyridine (B139424) moiety is a well-established pharmacophore found in numerous biologically active compounds and approved drugs. Its ability to act as a hydrogen bond donor and acceptor, as well as a metal chelator, contributes to its versatile binding capabilities with biological targets. The introduction of a methylaminomethyl group at the 5-position further enhances its potential for molecular interactions, providing an additional site for hydrogen bonding and a basic nitrogen atom that can be protonated under physiological conditions. This substitution pattern distinguishes it from simpler aminopyridines and opens up new avenues for derivatization and application.

Significance As a Versatile Heterocyclic Building Block

Heterocyclic compounds are fundamental building blocks in the synthesis of a vast array of functional molecules, from pharmaceuticals to organic materials. 5-[(Methylamino)methyl]pyridin-2-amine serves as a valuable intermediate due to its bifunctional nature, possessing both a reactive primary amine and a secondary amine within a side chain. This allows for selective chemical modifications at different points of the molecule, enabling the construction of complex molecular architectures.

The pyridine (B92270) core provides a stable aromatic platform that can be further functionalized, while the amino groups offer handles for a variety of chemical transformations. For instance, the 2-amino group can undergo diazotization, acylation, and alkylation reactions, while the secondary amine in the side chain can participate in reactions such as amide bond formation and reductive amination. This versatility makes it a key component in combinatorial chemistry and fragment-based drug design, allowing for the rapid generation of libraries of diverse compounds for biological screening.

A plausible synthetic route to this compound can be inferred from established chemical transformations. A potential pathway could involve the initial synthesis of 2-amino-5-methylpyridine, which can be achieved through various patented methods. google.com Subsequent radical bromination of the methyl group would yield 2-amino-5-(bromomethyl)pyridine. This intermediate could then be reacted with methylamine (B109427) to afford the desired product, this compound. An analogous reaction has been reported for the synthesis of 2-chloro-5-(methylaminomethyl)pyridine from 2-chloro-5-(chloromethyl)pyridine (B46043) and methylamine. prepchem.com

Overview of Current Academic Research Directions

Established Synthetic Pathways for this compound

The construction of the this compound scaffold can be achieved through several established synthetic sequences. These pathways often commence from readily available pyridine (B92270) precursors and involve a series of functional group interconversions to arrive at the target molecule.

Multi-step synthesis provides a versatile approach, allowing for the sequential and controlled introduction of substituents onto the pyridine core. A common strategy begins with a pre-functionalized pyridine, such as 2-amino-5-methylpyridine. The synthesis can proceed via the halogenation of the methyl group, followed by nucleophilic substitution with methylamine (B109427).

An alternative multi-step route can start from 2-aminopyridine (B139424). This precursor can undergo a sequence of reactions including nitration, reduction, chlorination, and hydrolysis to introduce the necessary functionalities. guidechem.com For instance, the synthesis of 2-Amino-5-chloropyridine from 2-aminopyridine involves nitration, acylation, reduction, chlorination, and finally hydrolysis to yield the desired intermediate. guidechem.com This intermediate can then be further functionalized.

A plausible pathway starting from 2-chloro-5-methylpyridine (B98176) involves the radical bromination of the methyl group to form 2-chloro-5-(bromomethyl)pyridine. This intermediate is then reacted with methylamine to yield 2-chloro-5-((methylamino)methyl)pyridine. The final step involves the amination of the C2 position, potentially via a Buchwald-Hartwig amination or by displacement with ammonia (B1221849) or a protected amine equivalent under high pressure and temperature, to afford the target compound.

Reductive amination is a highly efficient and widely used method for the formation of amines from carbonyl compounds. masterorganicchemistry.comorganic-chemistry.orgyoutube.com In the context of synthesizing this compound, this strategy relies on a key precursor, 6-aminopyridine-3-carbaldehyde.

The reaction involves the condensation of the aldehyde group of 6-aminopyridine-3-carbaldehyde with methylamine to form an intermediate imine or enamine. This intermediate is then reduced in situ to the desired secondary amine. masterorganicchemistry.com A variety of reducing agents can be employed for this transformation, with sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being the most common. masterorganicchemistry.com The choice of reducing agent can be critical; for instance, sodium cyanoborohydride is effective at selectively reducing the iminium ion in the presence of the starting aldehyde. masterorganicchemistry.com The reaction is typically performed in a protic solvent like methanol (B129727) or ethanol.

ReactantsReagentsProductRef
Aldehyde/Ketone, AmineNaBH₃CN or NaBH(OAc)₃Substituted Amine masterorganicchemistry.com
6-Aminopyridine-3-carbaldehyde, MethylamineReducing Agent (e.g., NaBH₄)This compound-

This table illustrates the general principle of reductive amination and its specific application for the target compound.

Palladium-catalyzed cross-coupling reactions are powerful tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. nih.gov While not always used for the final step in synthesizing this compound, these reactions are crucial for constructing the key substituted pyridine precursors.

The Buchwald-Hartwig amination, a palladium-catalyzed C-N cross-coupling reaction, is particularly relevant for introducing the 2-amino group onto the pyridine ring. nih.govnih.gov This reaction typically involves the coupling of an aryl halide (e.g., a 2-chloropyridine (B119429) derivative) with an amine in the presence of a palladium catalyst and a suitable ligand. nih.gov

Furthermore, palladium catalysis can be employed for C-H functionalization of the pyridine ring, though directing these reactions to the desired position can be challenging due to the electronic nature of the heterocycle. nih.govrsc.orgnih.gov For instance, palladium-catalyzed coupling of 2,4-dichloropyridines with boronic esters has been developed to selectively functionalize the C4-position. acs.org Such strategies underscore the importance of catalyst and ligand design in achieving regioselectivity in pyridine synthesis. researchgate.net

Reaction TypeCoupling PartnersCatalyst SystemBond FormedRef
Buchwald-Hartwig AminationAryl Halide, AminePd Catalyst, LigandC-N nih.govnih.gov
Suzuki CouplingAryl Halide, Boronic Acid/EsterPd Catalyst, BaseC-C acs.org
C-H ArylationPyridine Derivative, Aryl HalidePd Catalyst, LigandC-C nih.gov

Synthesis and Characterization of Key Precursors and Intermediates

The successful synthesis of the target compound relies heavily on the efficient preparation of key precursors.

2-Amino-5-methylpyridine: This compound can be prepared from 3-methylpyridine (B133936) through reaction with sodium amide at elevated temperature and pressure or via a multi-step sequence involving the formation of 3-methyl-pyridine 1-oxide. google.comgoogle.com

2-Chloro-5-(aminomethyl)pyridine: A patented process describes its preparation by reacting 2-chloro-5-trichloromethylpyridine with an amine and hydrogen in the presence of a hydrogenation catalyst. google.com It is a solid with a melting point of 28-34 °C.

6-Aminopyridine-3-carbaldehyde: This crucial aldehyde precursor is commercially available. Its synthesis can be achieved from 6-aminonicotinic acid via reduction of the carboxylic acid to the corresponding alcohol, followed by oxidation to the aldehyde.

5-Amino-2-chloropyridine: This intermediate can be synthesized and undergoes reactions like Suzuki-Miyaura coupling. sigmaaldrich.com A synthetic route starting from 2-aminopyridine has been reported. guidechem.com

Precursor/IntermediateCAS NumberMolecular FormulaMolecular WeightKey Synthetic RouteRef
2-Amino-5-methylpyridine1603-41-4C₆H₈N₂108.14From 3-methylpyridine google.combldpharm.com
2-Chloro-5-(aminomethyl)pyridine97004-04-1C₆H₇ClN₂142.59Hydrogenation of 2-chloro-5-trichloromethylpyridine google.com
6-Aminopyridine-3-carbaldehyde69879-22-7C₆H₆N₂O122.13Oxidation of (6-aminopyridin-3-yl)methanol achemblock.com
5-Amino-2-chloropyridine5350-93-6C₅H₅ClN₂128.56From 2-aminopyridine guidechem.comsigmaaldrich.com

Optimization of Synthetic Yields and Stereoselectivity

Optimizing the synthesis of this compound involves maximizing reaction yields and purity while minimizing side reactions. This requires careful control of reaction parameters such as temperature, solvent, catalyst, and stoichiometry. researchgate.net

The regiochemical outcome of reactions on the pyridine ring is dictated by its electronic properties. The nitrogen atom makes the ring electron-deficient, particularly at the C2, C4, and C6 positions, making them susceptible to nucleophilic attack. Conversely, electrophilic substitution is disfavored and, when it occurs, typically directs to the C3 and C5 positions.

Achieving regioselective functionalization is a central challenge in pyridine chemistry. researchgate.net Various strategies have been developed to control the position of incoming substituents:

Directing Groups: Pre-installing a directing group can steer a reaction to a specific position.

Metalation: Directed ortho-metalation using strong bases can activate specific C-H bonds for functionalization.

C-H Functionalization: Modern transition-metal-catalyzed C-H activation/functionalization offers a powerful, atom-economical approach to introduce substituents without pre-functionalization. nih.govnih.gov Recent advances have enabled meta-C-H functionalization, which is traditionally difficult to achieve. nih.govsnnu.edu.cn

Blocking Groups: Temporary blocking groups can be used to deactivate certain positions on the ring, thereby directing functionalization to the desired site. nih.gov

For the synthesis of this compound, controlling regioselectivity is paramount. For example, in a multi-step synthesis starting from 2-aminopyridine, the introduction of a second substituent at the C5 position must be achieved without affecting other positions. This often involves exploiting the directing effect of the existing amino group. Similarly, when functionalizing the methyl group of 2-amino-5-methylpyridine, conditions must be chosen to avoid reactions at the amino group or on the pyridine ring itself.

Diastereoselective and Enantioselective Approaches

An analysis of the molecular structure of this compound reveals that the compound is achiral. It does not possess any stereocenters, which are atoms (usually carbon) bonded to four different substituent groups. The absence of a stereocenter means that the molecule and its mirror image are superimposable, and therefore, it cannot exist as enantiomers or diastereomers.

Consequently, the application of diastereoselective or enantioselective synthetic methodologies for the direct synthesis of this compound is not applicable . These specialized synthetic strategies are employed to control the formation of specific stereoisomers in molecules that possess one or more chiral centers. Since the target molecule has no such features, there is no stereochemical outcome to control, and thus these approaches are irrelevant to its synthesis.

Sustainable and Green Chemistry Principles in this compound Synthesis

While no specific "green" synthesis for this compound has been published, the principles of green chemistry can be applied to evaluate and improve the sustainability of the hypothetical route described above. The goal is to reduce the environmental impact by minimizing waste, avoiding hazardous substances, improving energy efficiency, and increasing the use of renewable resources.

Potential green improvements to the hypothetical synthesis could include:

Solvent Replacement: The use of chlorinated solvents like carbon tetrachloride (CCl₄) in the radical bromination step is a significant environmental concern due to their toxicity and ozone-depleting potential. Greener alternatives such as ethyl acetate, acetonitrile (B52724), or even solvent-free conditions could be explored.

Energy Efficiency: Conventional heating often requires long reaction times and significant energy input. The use of alternative energy sources, such as microwave irradiation or ultrasound, has been shown to accelerate many organic reactions, potentially reducing energy consumption and reaction times for the substitution and deprotection steps.

Catalytic Approaches: The radical bromination step often relies on stoichiometric initiators like AIBN. A greener approach would involve photocatalytic methods that can be driven by visible light, reducing the need for chemical initiators.

Reagent Selection: Exploring alternatives to hazardous reagents is a core principle of green chemistry. For instance, replacing N-Bromosuccinimide with a greener brominating agent or developing an enzymatic approach for the transformation could enhance the sustainability of the process.

The following table summarizes potential green chemistry modifications for the synthesis of this compound.

Synthetic StepConventional MethodPotential Green AlternativeGreen Principle Addressed
HalogenationNBS/AIBN in Carbon TetrachloridePhotocatalytic bromination in a greener solvent (e.g., Ethyl Acetate)Safer Solvents, Catalysis, Energy Efficiency
SubstitutionConventional heating in THFMicrowave-assisted synthesisEnergy Efficiency, Reduced Reaction Time
DeprotectionStrong acid (HCl)Catalytic hydrolysis under milder conditionsSafer Reagents, Reduced Waste

By systematically applying these principles, the environmental footprint of synthesizing this compound could be significantly reduced, aligning the process with modern standards of sustainable chemical manufacturing.

Reactivity of the Primary and Secondary Amine Functional Groups

The molecule possesses two distinct amine functionalities, each with its own characteristic reactivity profile. The exocyclic primary amine at the C2 position is directly attached to the electron-deficient pyridine ring. This conjugation delocalizes the nitrogen lone pair into the aromatic system, which reduces its basicity and nucleophilicity compared to a typical primary alkylamine. Conversely, the secondary amine in the 5-(methylaminomethyl) substituent is insulated from the ring's direct electronic influence by a methylene (B1212753) (-CH2-) spacer. Consequently, it behaves more like a typical secondary aliphatic amine, exhibiting greater basicity and nucleophilicity. msu.edu

This difference in reactivity allows for a degree of selective functionalization. Reactions that are highly sensitive to nucleophilicity may favor the secondary amine under kinetically controlled conditions. In contrast, reactions influenced by steric hindrance might show selectivity for the less-hindered primary amine. Both amines, being nucleophiles, can participate in a variety of characteristic reactions, including alkylation, acylation, and the formation of ureas and sulfonamides. msu.edunih.gov

Table 1: Comparative Reactivity of Amine Groups in this compound

Functional Group Position Type Relative Basicity Relative Nucleophilicity Potential Reactions
-NH2 C2 Primary Aromatic Lower Lower Acylation, Alkylation, Urea (B33335)/Sulfonamide formation, Diazotization
-NH(CH3) C5-Side Chain Secondary Aliphatic Higher Higher Acylation, Alkylation, Urea/Sulfonamide formation

Functionalization and Substitution Reactions on the Pyridine Core

Direct functionalization of the pyridine core of this compound presents a significant challenge due to the inherent electron-deficient nature of the ring, which makes it resistant to classical electrophilic aromatic substitution. rsc.org However, the powerful electron-donating effect of the 2-amino group can activate the ring towards electrophiles. This activating effect typically directs substitution to the C3 and C5 positions. Given that the C5 position is already substituted, electrophilic attack would be predicted to occur primarily at the C3 position. The C4 and C6 positions remain the most electron-deficient and are thus more susceptible to nucleophilic attack, a common reactivity pattern for pyridine derivatives.

Modern synthetic methods offer several avenues for pyridine core functionalization:

Transition-Metal-Catalyzed C-H Activation: This strategy allows for the direct introduction of new carbon-carbon or carbon-heteroatom bonds at positions that are otherwise unreactive, offering a powerful tool for late-stage functionalization.

Minisci Reaction: This radical-based reaction is effective for alkylating or acylating electron-deficient heterocycles like pyridine. The regioselectivity is governed by both steric and electronic factors, often favoring the C4 and C6 positions.

Nucleophilic Aromatic Substitution (SNAr): If a leaving group (such as a halide) were present on the ring, it could be displaced by a variety of nucleophiles. This approach would require a pre-functionalized starting material.

Synthesis of Advanced this compound Derivatives

The direct conjugation of this compound with thiosemicarbazide (B42300) is not feasible as this reaction typically requires a carbonyl functional group (an aldehyde or ketone) for condensation. researchgate.net Therefore, a derivatization strategy would first necessitate the introduction of a carbonyl onto the pyridine ring. This could be achieved through synthetic routes such as:

Oxidation: If a methyl group were present on the ring (e.g., at C4 or C6), it could be oxidized to an aldehyde.

Formylation: Direct introduction of a formyl (-CHO) group onto the activated pyridine ring via reactions like the Vilsmeier-Haack or Reimer-Tiemann reaction.

Once the corresponding pyridine-carboxaldehyde derivative is synthesized, it can readily undergo a condensation reaction with thiosemicarbazide in an acidic or alcoholic medium to yield the desired thiosemicarbazone derivative. researchgate.net This class of compounds is of significant interest in medicinal chemistry.

Both amine centers in the molecule are susceptible to acylation and alkylation. iu.eduresearchgate.net

Acylation: Reaction with acylating agents such as acid chlorides or anhydrides will form the corresponding amides. Due to the higher nucleophilicity of the secondary amine, it is expected to react preferentially, although di-acylation is possible with excess reagent. This reaction is a common method for derivatization to modify the molecule's properties. nih.goviu.edu

Alkylation: The introduction of alkyl groups can be achieved using alkyl halides. This reaction can be difficult to control, as the product of mono-alkylation is often more nucleophilic than the starting amine, leading to over-alkylation and the formation of quaternary ammonium (B1175870) salts. msu.edu Selective mono-alkylation often requires specific strategies, such as using N-aminopyridinium salts as ammonia surrogates, which undergo alkylation followed by in-situ depyridylation to yield the secondary amine. chemrxiv.org In the case of this compound, the secondary amine is expected to be more reactive towards alkylating agents than the primary C2-amino group. researchgate.net

Table 2: Examples of Acylation and Alkylation Reactions

Reaction Type Reagent Example Amine Site Expected Product Structure
Acylation Acetyl Chloride (CH₃COCl) Secondary Amine 5-{[Acetyl(methyl)amino]methyl}pyridin-2-amine
Acylation Benzoyl Chloride (C₆H₅COCl) Primary Amine N-{5-[(Methylamino)methyl]pyridin-2-yl}benzamide
Alkylation Methyl Iodide (CH₃I) Secondary Amine 5-{[Dimethylamino]methyl}pyridin-2-amine
Alkylation Benzyl Bromide (C₆H₅CH₂Br) Primary Amine N-Benzyl-5-[(methylamino)methyl]pyridin-2-amine

The pyridine ring nitrogen can be oxidized to form the corresponding N-oxide using oxidizing agents like hydrogen peroxide or meta-chloroperoxybenzoic acid (mCPBA). thieme-connect.de A significant challenge in this transformation is the presence of the more easily oxidized aliphatic secondary amine. However, selective N-oxidation of the heteroaromatic ring can be achieved by employing an in situ protonation strategy. By adding an acid like HBF₄, the more basic aliphatic amines are protonated and thus protected from oxidation, allowing the less basic pyridine nitrogen to be selectively oxidized. nih.gov

Pyridine N-oxides are versatile synthetic intermediates. The N-oxide functionality activates the pyridine ring, particularly at the C2 and C4 positions, making them susceptible to nucleophilic attack. nih.govresearchgate.net Furthermore, N-alkylated pyridine derivatives have been shown to undergo rearrangement reactions where the alkyl group migrates from the nitrogen atom to an adjacent carbon atom on the ring. nih.gov

Derivatization for Modulated Biological Interaction Profiles

Derivatization of the this compound scaffold is a key strategy for modulating its physicochemical properties and biological activity. By systematically altering its functional groups, researchers can fine-tune how the molecule interacts with biological targets like receptors or enzymes.

For instance, derivatives of the closely related scaffold, (6-methylamino-5-methyl-pyridin-2-yl)methylamine, have been synthesized and explored as potent and selective agonists for the 5-HT1A serotonin receptor. nih.gov In these studies, modifications to the amine side chain were crucial for achieving high affinity and oral bioavailability.

The synthesis of urea derivatives is another important derivatization strategy. The primary amino group at the C2 position can be converted into a urea by reaction with an isocyanate or by a multi-step process involving phosgene (B1210022) equivalents. nih.govresearchgate.net The urea functional group is a key structural motif in many approved drugs, as it is an excellent hydrogen bond donor and acceptor, facilitating strong interactions with protein targets. nih.gov

The introduction of various substituents through the reactions described above (acylation, alkylation, etc.) can alter key drug-like properties:

Lipophilicity: Adding alkyl or aryl groups generally increases lipophilicity, which can affect cell membrane permeability and plasma protein binding.

Hydrogen Bonding: Converting amines to amides or ureas changes the hydrogen bonding profile, potentially creating new, favorable interactions with a biological target.

Steric Profile: The size and shape of the molecule can be altered to improve its fit within a target's binding pocket, enhancing potency and selectivity.

This systematic derivatization is a cornerstone of medicinal chemistry, enabling the optimization of lead compounds like this compound into potential therapeutic agents. nih.gov

Exploration of Novel Reaction Pathways and Mechanisms

The exploration of novel reaction pathways for this compound is a focal point of contemporary research, aiming to expand its synthetic utility and access new chemical entities. This involves investigating its reactivity under various conditions and with a diverse range of reagents to uncover unprecedented transformations and gain deeper mechanistic insights.

One promising area of investigation is the catalytic functionalization of the pyridine ring. While classical methods often require harsh conditions, modern catalytic systems offer milder and more selective alternatives. For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have been effectively employed for the derivatization of other pyridine systems. mdpi.com The application of these methods to this compound could enable the introduction of a wide array of aryl and heteroaryl substituents at specific positions on the pyridine core, thereby generating libraries of novel compounds with potential biological activities. The general mechanism for such a transformation would involve the initial preparation of a halogenated derivative of this compound, followed by oxidative addition of the palladium catalyst, transmetalation with a boronic acid derivative, and subsequent reductive elimination to yield the coupled product.

Furthermore, the presence of two distinct amino groups—a primary aromatic amine and a secondary alkylamine—offers opportunities for selective derivatization and exploration of novel intramolecular cyclization reactions. Under specific conditions, it may be possible to achieve selective acylation, alkylation, or sulfonylation of one amino group over the other, leading to a diverse set of derivatives. For example, reaction with dicarbonyl compounds or their equivalents could lead to the formation of novel heterocyclic ring systems fused to the pyridine core. The mechanism of such reactions would likely proceed through initial nucleophilic attack by one of the amino groups, followed by an intramolecular condensation step.

Recent studies on related aminopyridine structures have also highlighted the potential for C-H activation as a novel pathway for derivatization. Transition metal catalysts, such as those based on rhodium or iridium, could potentially mediate the direct functionalization of C-H bonds on the pyridine ring, obviating the need for pre-functionalized starting materials. This atom-economical approach could provide a more efficient route to a variety of substituted pyridines. The mechanism would likely involve coordination of the metal to the pyridine nitrogen, followed by directed C-H activation at an adjacent position and subsequent reaction with a coupling partner.

The reactivity of the methylamino group also presents avenues for exploration. For instance, oxidative N-demethylation followed by reaction with different electrophiles could provide access to a range of N-substituted derivatives. Alternatively, the secondary amine could participate in multicomponent reactions, allowing for the rapid construction of complex molecular architectures from simple starting materials.

Investigations into the photochemical reactivity of this compound could also unveil novel reaction pathways. Upon photoexcitation, the molecule could undergo unique transformations, such as cycloadditions or rearrangements, that are not accessible under thermal conditions.

The following table summarizes some potential novel reaction pathways and the key reactive sites of this compound:

Reaction Pathway Reactive Site(s) Potential Reagents/Catalysts Expected Product Type
Palladium-Catalyzed Cross-CouplingPyridine Ring (after halogenation)Pd catalysts (e.g., Pd(PPh₃)₄), Boronic acidsAryl/Heteroaryl-substituted pyridines
Intramolecular Cyclization2-Amino and Methylamino groupsDicarbonyl compounds, Phosgene derivativesFused heterocyclic systems
C-H ActivationPyridine Ring C-H bondsRh, Ir, or Ru catalystsDirectly functionalized pyridines
N-Demethylation/FunctionalizationMethylamino groupOxidizing agents, ElectrophilesN-Substituted derivatives
Multicomponent ReactionsMethylamino and/or 2-Amino groupAldehydes, Isocyanides, etc.Complex, polyfunctional molecules

Further research into these and other novel reaction pathways will undoubtedly continue to expand the synthetic toolbox available for the derivatization of this compound, leading to the discovery of new compounds with unique properties and applications. A deeper understanding of the underlying reaction mechanisms will be crucial for optimizing reaction conditions and achieving desired selectivities.

Advanced Spectroscopic and Structural Elucidation of 5 Methylamino Methyl Pyridin 2 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the cornerstone for determining the precise molecular structure of organic compounds in solution. Through the analysis of ¹H and ¹³C spectra, along with two-dimensional correlation experiments, an unambiguous assignment of all protons and carbons in 5-[(Methylamino)methyl]pyridin-2-amine can be achieved.

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to each unique proton environment. The pyridine (B92270) ring protons are anticipated in the aromatic region, while the side-chain protons will appear in the aliphatic region.

The pyridine ring itself contains three aromatic protons. By analogy to 2-amino-5-methylpyridine, the proton at the C-6 position (H-6), adjacent to the ring nitrogen, is expected to be the most deshielded, appearing as a doublet. chemicalbook.com The proton at C-4 (H-4) would likely appear as a doublet of doublets due to coupling with both H-3 and H-6, while the H-3 proton would present as a doublet, coupling with H-4. chemicalbook.com

The side chain introduces several key signals: a singlet for the methylene (B1212753) protons (-CH₂-), a singlet for the N-methyl protons (-CH₃), a broad singlet for the secondary amine proton (-NH-), and another broad singlet for the primary amine protons (-NH₂) at the C-2 position. The chemical shifts of the amine protons can be highly variable and are influenced by solvent, concentration, and temperature.

Predicted ¹H NMR Chemical Shifts for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted Multiplicity
H-6 (Pyridine)~7.8 - 8.0Doublet (d)
H-4 (Pyridine)~7.2 - 7.4Doublet of Doublets (dd)
H-3 (Pyridine)~6.4 - 6.6Doublet (d)
-NH₂ (C2-Amine)~4.5 - 5.5Broad Singlet (br s)
-CH₂- (Methylene)~3.6 - 3.8Singlet (s)
-NH- (Side Chain)~2.5 - 3.5Broad Singlet (br s)
-CH₃ (N-Methyl)~2.3 - 2.5Singlet (s)

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. Seven distinct signals are expected, corresponding to the five carbons of the pyridine ring and the two carbons of the methylaminomethyl substituent.

The chemical shifts of the pyridine ring carbons are influenced by the electron-donating amino group and the ring nitrogen. C-2, being directly attached to the amino group and adjacent to the ring nitrogen, is expected at a significantly downfield shift. C-6 is also deshielded by the adjacent nitrogen. Based on data for 2-amino-5-methylpyridine, the C-5 carbon, bearing the substituent, and the other ring carbons (C-3, C-4) would appear at intermediate chemical shifts. chemicalbook.com The side chain carbons, the methylene (-CH₂-) and methyl (-CH₃), will resonate in the aliphatic region of the spectrum.

Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-2 (Pyridine)~158 - 160
C-6 (Pyridine)~148 - 150
C-4 (Pyridine)~138 - 140
C-5 (Pyridine)~125 - 128
C-3 (Pyridine)~106 - 108
-CH₂- (Methylene)~50 - 55
-CH₃ (N-Methyl)~35 - 40

To confirm the assignments made from 1D NMR spectra and to establish the connectivity of the molecule, 2D NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key expected correlations include those between the adjacent aromatic protons: H-3 with H-4, and H-4 with H-6. This would be crucial for definitively assigning the aromatic signals.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons with their directly attached carbons. It would unequivocally link the predicted proton signals to their corresponding carbon signals, for example, confirming the assignments for the (H-3, C-3), (H-4, C-4), (H-6, C-6), (-CH₂-, -CH₂-), and (-CH₃, -CH₃) pairs.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds, providing critical information about the connectivity of different fragments. Key expected correlations would include the methylene (-CH₂-) protons to the C-5 and C-4 carbons of the pyridine ring, confirming the position of the substituent. Additionally, correlations from the N-methyl (-CH₃) protons to the methylene carbon (-CH₂-) would confirm the structure of the side chain.

Vibrational Spectroscopy for Molecular Structure and Dynamics

The FT-IR spectrum of this compound would be characterized by absorption bands corresponding to its various functional groups. The high-frequency region would be dominated by N-H and C-H stretching vibrations. The fingerprint region would contain complex vibrations characteristic of the substituted pyridine ring.

Drawing from analyses of 2-aminopyridine (B139424) and its derivatives, two distinct bands are expected for the asymmetric and symmetric stretching of the primary amine (-NH₂) group, typically in the 3300-3500 cm⁻¹ range. researchgate.net The secondary amine (-NH-) stretch would likely appear as a single, weaker band in the same region. Aromatic C-H stretches are expected just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methylene and methyl groups will appear just below 3000 cm⁻¹.

The pyridine ring C=C and C=N stretching vibrations typically appear in the 1400-1650 cm⁻¹ region. The scissoring vibration of the -NH₂ group is also expected in this range, around 1620 cm⁻¹. The C-N stretching of the C-NH₂ bond is anticipated in the 1260-1330 cm⁻¹ region.

Predicted FT-IR Absorption Bands for this compound

Vibrational ModePredicted Wavenumber (cm⁻¹)
N-H Stretch (asymmetric, -NH₂)~3440 - 3480
N-H Stretch (symmetric, -NH₂)~3300 - 3350
N-H Stretch (-NH-)~3250 - 3300
Aromatic C-H Stretch~3000 - 3100
Aliphatic C-H Stretch~2800 - 2980
N-H Scissoring (-NH₂)~1610 - 1630
Pyridine Ring (C=C, C=N) Stretches~1400 - 1600
C-N Stretch (Aromatic)~1260 - 1330

Mass Spectrometry for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is an indispensable analytical technique for determining the precise molecular weight of a compound and for gaining insight into its structure through the analysis of its fragmentation patterns.

High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, which allows for the determination of its elemental composition. For this compound, the predicted monoisotopic mass is 137.0953 g/mol . HRMS analysis would be expected to yield a molecular ion peak ([M]+) or a protonated molecular ion peak ([M+H]+) that corresponds closely to this value, confirming the compound's elemental formula of C7H11N3. The high accuracy of HRMS can distinguish between compounds with the same nominal mass but different elemental compositions.

Predicted m/z values for various adducts of this compound are also available and can be instrumental in interpreting HRMS data.

AdductPredicted m/z
[M+H]+138.1026
[M+Na]+160.0845
[M+K]+176.0584
[M+NH4]+155.1291

This table is based on predicted data and would be confirmed by experimental HRMS analysis.

Upon electron ionization, the molecular ion ([M]+) of this compound would be formed. The fragmentation of this ion is expected to be directed by the presence of the amine and pyridine functional groups. A key fragmentation pathway for amines is the cleavage of the C-C bond alpha to the nitrogen atom (α-cleavage). For this compound, this would involve the cleavage of the bond between the methylene group and the pyridine ring, leading to the formation of a stable iminium cation.

A plausible fragmentation pathway would be the loss of a pyridin-2-amine radical to form a [CH2NHCH3]+ fragment with an m/z of 44. Alternatively, cleavage of the C-N bond could occur. The fragmentation of the pyridine ring itself would also contribute to the mass spectrum, though likely producing less abundant ions. The mass spectrum of N-methylbenzylamine shows a prominent peak at m/z 91, corresponding to the tropylium (B1234903) ion, and another significant peak at m/z 44, which is consistent with the [CH2NHCH3]+ fragment. nih.govlibretexts.orgmassbank.eu This suggests that a similar fragmentation pattern would be observed for this compound.

Fragment IonProposed StructurePredicted m/z
Molecular Ion[C7H11N3]+•137
α-cleavage product[CH2NHCH3]+44
Pyridinylmethyl cation[C6H6N2CH2]+107
Pyridin-2-amine cation[C5H6N2]+•94

This table represents a predicted fragmentation pattern based on chemical principles and data from analogous compounds.

X-ray Diffraction Analysis for Solid-State Molecular and Crystal Structures

X-ray diffraction is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid, providing precise information on bond lengths, bond angles, and intermolecular interactions.

While a single crystal structure of this compound has not been reported, analysis of related structures, such as metal complexes of 2-(aminomethyl)pyridine, can provide insights into its likely molecular geometry. iucr.org A single crystal X-ray diffraction study of this compound would be expected to reveal a planar pyridine ring. The methylamino and methyl groups would adopt a conformation that minimizes steric hindrance. The crystal packing would likely be dominated by intermolecular hydrogen bonding involving the amino groups and the pyridine nitrogen atom, leading to the formation of extended supramolecular architectures.

Polymorphism is the ability of a solid material to exist in more than one crystal form. Different polymorphs of a compound can exhibit distinct physical properties. Powder X-ray diffraction (PXRD) is a primary technique used to identify and characterize different polymorphic forms, as each polymorph will produce a unique diffraction pattern. rigaku.comcreative-biostructure.comamericanpharmaceuticalreview.com

It is plausible that this compound could exhibit polymorphism due to the flexibility of the methylaminomethyl side chain and the potential for different hydrogen bonding arrangements. A polymorphism screening study using PXRD would involve crystallizing the compound under various conditions (e.g., different solvents, temperatures, and cooling rates) and analyzing the resulting solid forms. The presence of different PXRD patterns would indicate the existence of multiple polymorphs. The detection limit of laboratory PXRD for identifying minor polymorphic forms is typically in the range of 2-5% w/w, which can be extended to as low as 0.4% w/w using synchrotron-based XRPD. nih.govnih.gov

Electronic Absorption and Emission Spectroscopy for Optical Properties

Electronic spectroscopy provides information about the electronic transitions within a molecule and is used to characterize its optical properties, such as light absorption and emission.

The UV-Vis absorption spectrum of this compound is expected to be influenced by the electronic properties of the pyridine ring and its substituents. The amino group at the 2-position is an electron-donating group, which is known to cause a red-shift (bathochromic shift) in the absorption bands of the pyridine ring. The methylaminomethyl group at the 5-position will also have an electronic effect. The UV/Visible spectra of 3-aminopyridine (B143674) and 4-aminopyridine (B3432731) show absorption maxima in the range of 230-300 nm. nist.govnist.gov It is anticipated that this compound will exhibit absorption bands in a similar region.

Many aminopyridine derivatives are known to be fluorescent. nih.govsciforum.netresearchgate.net The fluorescence properties are highly dependent on the nature and position of the substituents on the pyridine ring. The presence of an electron-donating amino group can lead to intramolecular charge transfer (ICT) upon photoexcitation, which often results in fluorescence emission. The fluorescence spectrum of this compound would likely show an emission maximum at a longer wavelength than its absorption maximum (Stokes shift). The quantum yield of fluorescence, a measure of the efficiency of the emission process, would be influenced by the solvent polarity and the specific electronic structure of the molecule. For example, unsubstituted 2-aminopyridine has a high quantum yield and is considered a potential scaffold for fluorescent probes. nih.gov

Spectroscopic PropertyPredicted Range/Characteristic
UV-Vis Absorption (λmax)230 - 320 nm
Fluorescence Emission (λem)Expected, with a positive Stokes shift
Quantum Yield (ΦF)Dependent on solvent and substitution

This table provides an estimation of the optical properties based on data from analogous aminopyridine compounds.

Chromatographic Techniques for Purity Assessment and Separation Methodologies

The purity assessment and separation of this compound and its related substances are critical steps in its chemical synthesis and quality control. Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), are instrumental in achieving high-resolution separation and accurate quantification of the target compound and any potential impurities. These methods are widely employed in the pharmaceutical and chemical industries due to their sensitivity, reproducibility, and the ability to resolve complex mixtures. researchgate.net The basic nature of the pyridine and amino groups in this compound can present challenges in chromatographic analysis, such as peak tailing due to interactions with residual silanol (B1196071) groups on traditional silica-based stationary phases. chromforum.org Therefore, method development often focuses on selecting appropriate columns and mobile phase conditions to ensure symmetrical peak shapes and optimal resolution.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of pyridine derivatives. nih.govhelixchrom.com For this compound, reversed-phase HPLC (RP-HPLC) is the most common approach. The choice of a suitable stationary phase is crucial for achieving good peak shape and resolution. Columns with low silanol activity or end-capping are often preferred to minimize interactions with the basic amine functionalities of the analyte. chromforum.org

A typical HPLC method for the purity assessment of this compound would involve a C18 column. The mobile phase often consists of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol (B129727). thermofisher.comnih.gov The pH of the aqueous phase is a critical parameter; maintaining a slightly acidic pH can help to protonate the amine groups, which can improve peak shape and retention. Additives like trifluoroacetic acid (TFA) or formate (B1220265) buffers are commonly used for this purpose, though TFA may be avoided in preparative separations or when using mass spectrometry (MS) detection. chromforum.org Isocratic elution can be employed for simple purity checks, while gradient elution is generally preferred for resolving a wider range of impurities with different polarities. rjptonline.org Detection is typically performed using a UV detector at a wavelength where the pyridine chromophore exhibits strong absorbance.

Hypothetical HPLC Method Parameters:

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL

Expected Chromatographic Performance:

CompoundRetention Time (min)Tailing FactorResolution (with respect to main peak)
This compound8.51.1-
Impurity A (Starting Material)4.21.28.1
Impurity B (By-product)12.71.06.5

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering substantial improvements in resolution, speed, and sensitivity compared to conventional HPLC. lcms.cz This is achieved through the use of columns packed with smaller sub-2 µm particles, which operate at higher pressures. For the analysis of this compound, UPLC can provide much faster analysis times without compromising, and often improving, the separation of impurities.

The principles of method development for UPLC are similar to those for HPLC, but with consideration for the higher pressures and smaller particle sizes. The same types of stationary phases (e.g., C18) and mobile phase modifiers are generally used. The shorter analysis times in UPLC can significantly increase sample throughput, which is highly advantageous in high-throughput screening and quality control environments. The increased sensitivity of UPLC is also beneficial for the detection and quantification of trace-level impurities. lcms.cz The rapid separation capabilities of UPLC are particularly useful for monitoring the progress of chemical reactions in real-time.

Hypothetical UPLC Method Parameters:

ParameterCondition
Column C18, 50 mm x 2.1 mm, 1.7 µm particle size
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 5 minutes
Flow Rate 0.6 mL/min
Column Temperature 40 °C
Detection UV at 254 nm
Injection Volume 2 µL

Expected Chromatographic Performance:

CompoundRetention Time (min)Tailing FactorResolution (with respect to main peak)
This compound2.11.0-
Impurity A (Starting Material)1.01.19.5
Impurity B (By-product)3.21.07.8

Computational and Theoretical Investigations of 5 Methylamino Methyl Pyridin 2 Amine

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can determine electron distribution, molecular orbital energies, and other electronic characteristics that govern the molecule's reactivity and interactions.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. DFT calculations for 5-[(Methylamino)methyl]pyridin-2-amine would typically employ a functional, such as B3LYP, and a basis set, like 6-311++G(d,p), to model the electron density and derive the molecule's properties. researchgate.netresearchgate.net

Such studies would focus on several key areas. The optimization of the molecular geometry would reveal the most stable three-dimensional arrangement of the atoms, providing precise bond lengths and angles. Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The energy of the HOMO indicates the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. ias.ac.inresearcher.life

Furthermore, DFT can be used to generate molecular electrostatic potential (MEP) maps. These maps visualize the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the nitrogen atoms of the pyridine (B92270) ring and the amino groups are expected to be primary nucleophilic sites. ijcce.ac.ir

Table 1: Representative DFT-Calculated Electronic Properties (Note: These are hypothetical values for illustrative purposes, based on typical results for similar aminopyridine derivatives.)

ParameterCalculated ValueSignificance
HOMO Energy-6.2 eVElectron-donating capability
LUMO Energy-0.8 eVElectron-accepting capability
HOMO-LUMO Gap5.4 eVChemical reactivity and stability
Dipole Moment2.5 DMolecular polarity

Ab Initio Molecular Orbital Calculations

Ab initio molecular orbital methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are based on first principles without the use of empirical parameters. researchgate.net While often more computationally demanding than DFT, they can provide a valuable benchmark for electronic structure and energy calculations.

An ab initio study of this compound would involve calculating the total energy, orbital energies, and electron distribution. acs.org These calculations can be used to corroborate DFT findings and provide a deeper understanding of electron correlation effects, which can be important for accurately describing the molecule's properties. Comparing results from different levels of theory (e.g., HF vs. MP2) helps to assess the reliability of the computational predictions. rsc.org For instance, vibrational frequency calculations performed with ab initio methods can be compared with experimental infrared and Raman spectra to validate the computed molecular geometry. researchgate.net

Conformational Analysis and Potential Energy Surface Mapping

The this compound molecule possesses conformational flexibility due to the rotatable single bonds in its (methylamino)methyl side chain. Conformational analysis is essential to identify the most stable conformers (rotamers) and to understand the energy barriers between them.

Table 2: Hypothetical Relative Energies of Key Conformers (Note: These are illustrative values for a simplified conformational analysis.)

ConformerDihedral Angle (Cring-C-N-Cmethyl)Relative Energy (kcal/mol)Boltzmann Population (%) at 298K
A (Global Minimum)180° (anti)0.0075.5
B60° (gauche)0.8514.2
C-60° (gauche)0.9510.3

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational chemistry is a powerful tool for predicting various spectroscopic parameters, which can then be validated against experimental data to confirm the molecular structure.

For this compound, DFT calculations can predict its vibrational (infrared and Raman) spectra. The calculated frequencies and intensities of the vibrational modes corresponding to specific bond stretches (e.g., N-H, C-H, C=N) and bends can be compared with experimental spectra. researchgate.net A good agreement between the theoretical and experimental spectra provides strong evidence for the correctness of the computationally optimized geometry.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. nih.govnih.gov These predicted shifts can be correlated with experimental NMR data to aid in the assignment of signals to specific atoms within the molecule. This is particularly useful for complex molecules where signal assignment can be ambiguous. ruc.dk

Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum (UV-Vis) by calculating the energies of electronic transitions from the ground state to various excited states. ijcce.ac.irresearchgate.net The calculated maximum absorption wavelengths (λmax) can be compared with the experimentally measured spectrum to understand the electronic transitions occurring within the molecule.

Molecular Dynamics Simulations for Dynamic Behavior

While quantum chemical calculations typically focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion.

For this compound, an MD simulation would typically place the molecule in a simulated environment, such as a box of water molecules, to study its behavior in solution. nih.gov The simulation would track the trajectory of each atom over a period of nanoseconds or longer, providing information on:

Conformational Dynamics: How the molecule transitions between different conformations in solution. chinesechemsoc.org

Solvation Structure: The arrangement of solvent molecules around the solute, including the formation and lifetime of hydrogen bonds between the molecule's amino groups and water. rsc.org

Intermolecular Interactions: If other molecules are present, MD can simulate how they interact and associate with each other. For pyridine derivatives, this can reveal tendencies for aggregation through interactions like π-π stacking. nih.gov

MD simulations are crucial for understanding how the molecule behaves in a more realistic, dynamic biological or chemical environment, which is often a key determinant of its function.

Quantitative Structure-Activity Relationship (QSAR) Modeling (non-clinical)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with a specific activity, such as inhibitory potency against an enzyme or receptor binding affinity. wjpsonline.com

In a non-clinical context for this compound, a QSAR study would involve a dataset of structurally similar pyridine derivatives with known experimental activity data. chemrevlett.comchemrevlett.com Various molecular descriptors would be calculated for each compound in the series. These descriptors quantify different aspects of the molecular structure:

Electronic Descriptors: Atomic charges, dipole moment, HOMO/LUMO energies.

Steric Descriptors: Molecular volume, surface area, shape indices.

Topological Descriptors: Connectivity indices that describe the branching and arrangement of atoms.

Hydrophobic Descriptors: LogP (the logarithm of the partition coefficient between octanol (B41247) and water).

Statistical methods, such as multiple linear regression (MLR), are then used to build a mathematical model that relates these descriptors to the observed activity. chemrevlett.com The resulting QSAR model can be used to predict the activity of new, unsynthesized compounds, including this compound, and to identify which structural features are most important for the desired activity. mdpi.com This allows for the rational design of more potent or selective molecules.

Applications in Chemical Sciences and Advanced Materials Research

Role as a Key Building Block in Complex Organic Synthesis

The presence of both a nucleophilic aromatic amine and a secondary aliphatic amine allows 5-[(Methylamino)methyl]pyridin-2-amine to serve as a valuable scaffold in the construction of complex organic molecules. These functional groups can be targeted with high selectivity to build larger, more intricate structures.

Synthesis of Diverse Heterocyclic Compound Libraries

The 2-aminopyridine (B139424) moiety is a well-established precursor for the synthesis of fused heterocyclic systems, which are prominent scaffolds in medicinal and materials chemistry. nih.govacs.org The reaction typically involves a cyclocondensation process where the endocyclic pyridine (B92270) nitrogen and the exocyclic 2-amino group react with a bifunctional electrophile to form a new fused ring. For instance, reactions of 2-aminopyridines with reagents like α-haloketones or dicarbonyl compounds are standard methods for producing imidazo[1,2-a]pyridines. acs.org

By analogy, this compound can be utilized as a starting material to generate libraries of novel fused heterocycles. The 2-amino group can participate in cyclization reactions, while the 5-(methylamino)methyl group remains as a functional handle for further diversification or to modulate the physicochemical properties of the final compounds. This approach is a cornerstone of combinatorial chemistry, enabling the rapid generation of many distinct molecules for screening purposes.

Reagent ClassResulting Heterocyclic CoreReference Reaction
α-HaloketonesImidazo[1,2-a]pyridineCondensation/cyclization
Glyoxal DerivativesImidazo[1,2-a]pyridin-3-olRing closure reaction. acs.org
α-Bromopyruvic EstersEster-substituted Imidazo[1,2-a]pyridineAnnulation reaction. acs.org
Electrophilically Activated NitroalkanesImidazo[1,5-a]pyridineCyclization of related 2-(aminomethyl)pyridines. nih.gov

Intermediate in the Synthesis of Non-Clinical Probe Molecules

Non-clinical probe molecules are essential tools in chemical biology and pharmacology, used to investigate the function of biological targets such as enzymes and receptors. Pyridine-based structures are frequently incorporated into such probes due to their ability to form key interactions within biological binding sites. mdpi.com For example, derivatives of pyridine-2-methylamine have been developed as inhibitors of the mycobacterial protein MmpL3, a crucial target for anti-tuberculosis agents. mdpi.com Similarly, complex molecules containing a substituted pyridin-2-ylmethylamine core have been synthesized to act as potent agonists for serotonin (B10506) receptors, serving as probes to study neurological pathways. figshare.com

This compound serves as a valuable intermediate for creating such probe molecules. Its structure provides multiple points for modification, allowing chemists to systematically alter the molecule to optimize binding affinity, selectivity, and other properties required for a high-quality chemical probe. The 2-amino group can be acylated or alkylated, while the secondary amine in the side chain can be coupled to other molecular fragments to explore the chemical space around a biological target.

Probe Molecule ClassRole of Pyridine IntermediateExample Target
Enzyme InhibitorsCore scaffold for building inhibitor structureCheckpoint Kinase 1 (CHK1). acs.org
Receptor Agonists/AntagonistsPharmacophore component for receptor binding5-HT1A Serotonin Receptor. figshare.com
Antitubercular AgentsBuilding block for inhibitors of essential mycobacterial proteinsMycobacterial membrane protein Large 3 (MmpL3). mdpi.com

Utilization in Agrochemical Research and Development

The pyridine ring is a critical "chip" in modern agrochemicals, found in numerous high-efficacy, low-toxicity pesticides. researchgate.net Aminopyridine derivatives, in particular, are important intermediates in the synthesis of a wide range of crop protection agents. mdpi.commdpi.com

Precursor for Herbicidal Agents

Pyridinecarboxylic acids are a major class of synthetic auxin herbicides that includes highly effective compounds like picloram, clopyralid, and aminopyralid. nih.gov These herbicides function by mimicking the plant hormone auxin, leading to uncontrolled growth and eventual death of susceptible broadleaf weeds. The synthesis of these and other novel pyridine-based herbicides often relies on functionalized pyridine intermediates. mdpi.com

While not a carboxylic acid itself, this compound represents a potential precursor for new herbicidal agents. Its pyridine core is a key structural feature, and its amino groups can be chemically transformed or used as attachment points for other functional groups known to impart herbicidal activity. Research in this area focuses on creating novel structures that may offer improved efficacy, a different spectrum of weed control, or a new mode of action to combat herbicide resistance. nih.gov

Herbicide ClassMode of ActionKey Structural Feature
Picolinic Acids (e.g., Picloram, Aminopyralid)Synthetic Auxin4-Amino-pyridine-2-carboxylic acid. nih.gov
Aryloxyphenoxy-propionates (e.g., Haloxyfop)ACCase InhibitionPyridine-oxy-phenyl group. researchgate.net
Sulfonylureas (e.g., Nicosulfuron)ALS InhibitionPyridine-sulfonylurea linkage

Component in Fungicidal Formulations

Anilinopyrimidine fungicides, such as pyrimethanil (B132214) and cyprodinil, are widely used to control diseases like gray mold (Botrytis cinerea) on various crops. Their mode of action involves the inhibition of methionine biosynthesis in fungi. The 2-anilinopyrimidine core is the key pharmacophore responsible for this activity.

The 2-aminopyridine structure of this compound is a close bioisostere of the 2-aminopyrimidine (B69317) core. This structural similarity makes it an attractive building block for the synthesis of novel fungicides. By attaching various substituted phenyl groups to the 2-amino position, researchers can create pyridine-based analogs of anilinopyrimidine fungicides. The 5-[(methylamino)methyl] substituent offers an additional site for modification to fine-tune the compound's fungicidal spectrum, systemic properties, and metabolic stability in plants.

Fungicide ClassTarget Pathogen ExampleKey Pharmacophore
Anilinopyrimidines (e.g., Pyrimethanil, Cyprodinil)Botrytis cinerea (Gray Mold)2-Anilinopyrimidine.
Strobilurins (e.g., Picoxystrobin)Puccinia spp. (Rusts)Pyridine-containing toxophore. researchgate.net
Pyrimidin-4-amines (e.g., Diflumetorim)Puccinia sorghi (Corn Rust)Pyrimidin-4-amine.

Contributions to Advanced Materials Science and Engineering

The application of pyridine derivatives extends beyond life sciences into the realm of materials science, where they are used to create functional materials with unique electronic, optical, or structural properties. The nitrogen atoms in this compound, particularly the pyridine ring nitrogen and the side-chain amine, can act as ligands, binding to metal ions to form coordination complexes.

This chelating ability makes the compound a potential candidate as a bifunctional organic linker for the construction of metal-organic frameworks (MOFs) and coordination polymers. mdpi.com In such materials, the organic linkers connect metal ions or clusters to form extended one-, two-, or three-dimensional networks with porous structures. These materials are investigated for applications in gas storage, separation, and catalysis. The specific geometry and functionality of this compound could lead to MOFs with novel topologies and properties.

Furthermore, pyridine-containing molecules are used in the development of fluorescent sensors, as the pyridine nitrogen can coordinate with metal cations, leading to a detectable change in fluorescence. The compound could also be incorporated into polymers or used to functionalize surfaces, with the amine groups providing reactive sites for grafting onto other materials, thereby imparting new properties such as metal-ion binding or pH-responsiveness.

Incorporation into Specialty Polymers and Resins

The functional groups present in this compound, namely the primary and secondary amine groups, as well as the pyridine ring, suggest its potential as a monomer or a modifying agent in the synthesis of specialty polymers and resins. The amine functionalities could, in principle, participate in polymerization reactions to form polyamides, polyimines, or polyurethanes. Furthermore, the pyridine nitrogen offers a site for quaternization, which could be used to introduce ionic characteristics into a polymer backbone.

However, a detailed search of scientific databases and chemical literature did not yield any specific examples of the incorporation of this compound into specialty polymers or resins. While studies on polymers containing other aminopyridine derivatives exist, research detailing the synthesis, characterization, and properties of polymers derived from this particular compound has not been reported. nsf.govumn.edugoogle.commdpi.commdpi.com

Design of Organic-Inorganic Hybrid Materials

Organic-inorganic hybrid materials often utilize organic ligands to bridge metal centers or to functionalize inorganic frameworks, thereby creating materials with combined properties of both components. mdpi.comrsc.orgnih.gov The nitrogen atoms in this compound could act as coordination sites for metal ions, making it a potential candidate for the synthesis of such hybrid materials. nih.gov

A thorough literature review found no published research describing the use of this compound in the design or synthesis of organic-inorganic hybrid materials. While related pyridine-based ligands have been employed in this field, the specific contributions and effects of this compound remain unexplored. mdpi.comrsc.org

Role as a Ligand in Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters coordinated to organic ligands. The structure of this compound, with its multiple potential coordination sites, suggests it could function as a ligand in the formation of MOFs. The pyridyl nitrogen and the two amine nitrogens could potentially coordinate to metal centers, leading to the formation of diverse network topologies. acs.orgresearchgate.netacs.orgrsc.org

Despite the theoretical potential, there is no scientific literature available that documents the use of this compound as a ligand in the synthesis of MOFs. The extensive research on MOFs has explored a vast number of organic linkers, but this particular aminopyridine derivative has not been reported in this context.

Development of Organic Light-Emitting Diode (OLED) Materials

Pyridine derivatives are a well-established class of compounds used in the development of materials for Organic Light-Emitting Diodes (OLEDs), often serving as components of electron-transporting layers, host materials, or emissive dopants. nih.govoled-intermediates.comresearchgate.netnih.govrsc.org Their electronic properties can be tuned through chemical modification.

However, there are no specific reports on the synthesis, characterization, or application of this compound in the context of OLED materials. Its potential in this field has not been investigated or documented in the available scientific literature.

Coordination Chemistry and Catalysis with this compound

The coordination chemistry of a ligand is fundamental to its potential applications in areas such as catalysis. The ability of this compound to act as a chelating or bridging ligand could lead to the formation of novel metal complexes with interesting catalytic properties. vot.plekb.egnih.govmdpi.commdpi.comresearchgate.net

Synthesis and Characterization of Novel Metal Complexes

The presence of three nitrogen donor atoms in this compound suggests it could form stable complexes with a variety of transition metals. The coordination mode would likely depend on the metal ion, its preferred coordination geometry, and the reaction conditions.

A comprehensive search of the chemical literature, however, did not uncover any studies detailing the synthesis and characterization of metal complexes with this compound as a ligand. While the coordination chemistry of simpler aminopyridines is well-documented, this specific derivative has not been explored. nih.govmdpi.com

Application in Homogeneous Catalysis

Metal complexes of aminopyridine ligands have been investigated as catalysts in various homogeneous catalytic reactions, including polymerization and amination reactions. nsf.govumn.eduvot.plchemistryviews.orgresearchgate.net The electronic and steric properties of the ligand play a crucial role in determining the activity and selectivity of the catalyst.

Consistent with the lack of information on its coordination chemistry, there are no reports on the application of this compound or its metal complexes in homogeneous catalysis. This remains an unexplored area of research.

Applications in Analytical Chemistry Method Development

The development of new reagents for detection, quantification, and separation is a cornerstone of analytical chemistry. Pyridine derivatives are known to be effective in these areas due to their ability to form stable and often colored or fluorescent complexes with metal ions and other analytes.

Aminopyridine compounds can act as chromogenic or fluorogenic reagents for the detection of various metal ions. The coordination of a metal ion to the ligand can lead to a significant change in the electronic properties of the molecule, resulting in a change in its absorption or emission spectrum. This change can be measured to quantify the concentration of the analyte.

Given the presence of multiple binding sites (the pyridine nitrogen and the two amino groups), this compound could potentially form complexes with a range of metal ions. The specificity and sensitivity of such a reagent would depend on factors such as the pH of the solution and the presence of other interfering ions. Research on related aminopyridine structures suggests potential for the development of new spectrophotometric or fluorometric methods for metal ion analysis.

In the realm of separation science, ligands immobilized on a stationary phase are crucial for techniques like affinity chromatography. Pyridine-based ligands have been successfully used to create chromatographic adsorbents for the purification of biomolecules, such as antibodies.

The aminomethyl and methylamino groups of this compound provide functional handles for its immobilization onto a solid support, such as agarose (B213101) or silica (B1680970) beads. The resulting material could be used as a stationary phase in high-performance liquid chromatography (HPLC) or other chromatographic techniques for the separation of metal ions or organic molecules that can interact with the immobilized ligand. The separation mechanism would be based on the differential affinity of the analytes for the pyridine-based ligand.

Biological and Biochemical Research Applications of 5 Methylamino Methyl Pyridin 2 Amine Non Clinical Focus

In Vitro Biochemical Studies on Enzyme Inhibition and Receptor Binding

In vitro biochemical assays are fundamental in early-stage drug discovery and chemical biology to determine the direct interaction of a compound with purified biological macromolecules like enzymes and receptors.

Inhibition of Ribonucleotide Reductase Activity

There is no available scientific literature detailing studies that have investigated the potential for 5-[(Methylamino)methyl]pyridin-2-amine to inhibit the activity of ribonucleotide reductase. This enzyme is a crucial component in DNA synthesis and repair, making it a target for certain therapeutic agents. However, no data on the inhibitory concentration (IC50) or the mechanism of interaction between this compound and ribonucleotide reductase has been published.

Interaction with Kinase Enzymes

Kinases are a large family of enzymes that play critical roles in cell signaling and are significant targets in drug development. A thorough search for research on the interaction between this compound and any kinase enzyme yielded no results. There are no published studies on its activity as a kinase inhibitor or modulator, and therefore, no data on its potency, selectivity, or binding mechanism is available.

Agonistic Activity at Serotonin (B10506) 5-HT1A Receptors

The serotonin 5-HT1A receptor is a well-established target for drugs treating anxiety and depression. While research has been conducted on derivatives of 2-pyridinemethylamine as potent 5-HT1A receptor agonists, no specific studies have been published that characterize the binding affinity (Ki) or functional agonistic activity (EC50 or % efficacy) of this compound at this receptor. One study noted that the combination of a 5-methyl and a 6-methylamino substituent on the pyridine (B92270) ring could synergistically affect 5-HT1A agonist properties in a related series of compounds, but data for the specific title compound is absent.

Cell-Based Assays for Mechanistic Biological Insights

Cell-based assays are essential for understanding how a compound affects cellular processes and for assessing its potential biological activity in a more complex environment than purified enzyme or receptor assays.

Assessment of In Vitro Cytotoxicity in Cell Lines

No studies have been published that evaluate the in vitro cytotoxicity of this compound. Consequently, there is no data available regarding its half-maximal growth inhibitory concentration (GI50) or cytotoxic concentration (CC50) in any cancer or non-cancerous cell lines.

Investigation of Mechanistic Pathways in Biological Systems

Understanding the molecular mechanism of action is crucial for the development of any biologically active compound. For this compound, there is a complete absence of research investigating its effects on any specific biological or signaling pathways. No studies have been performed to elucidate how it might exert any potential biological effects at a molecular level within a cellular or biological system.

Role in Nucleic Acid Chemistry, Including tRNA Modifications

There is no documented research on the involvement of this compound in the field of nucleic acid chemistry or, more specifically, in the modification of tRNA. The scientific literature extensively covers various modifications to tRNA that are crucial for its function in protein synthesis, including the addition of methyl and aminomethyl groups to nucleobases. However, this compound has not been identified as a substrate, intermediate, or enzyme cofactor in these intricate biochemical pathways.

Pre-Clinical Animal Model Studies

Similarly, a comprehensive search of pre-clinical studies did not reveal any investigations into the in vivo effects of this compound. Specifically, there is no available data on its antineoplastic activity in L1210 leukemia models or any other cancer models. Furthermore, no behavioral studies in rodents have been published that would indicate an evaluation of this compound or its derivatives for potential neurological or psychological effects.

Q & A

Basic Research Question

  • ¹H/¹³C NMR : Key signals include the pyridine ring protons (δ 6.5–8.5 ppm), methylaminomethyl group (δ 2.5–3.5 ppm for CH₂ and δ 1.5–2.5 ppm for CH₃), and NH protons (broad singlet, δ 4.0–5.0 ppm) .
  • LCMS : Molecular ion peak ([M+H]⁺) confirms molecular weight. Purity >95% is achievable via reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) .
  • Elemental Analysis : Validate empirical formula (e.g., C₇H₁₀N₃) with <0.3% deviation .

What computational strategies are effective for predicting the biological activity of this compound derivatives?

Advanced Research Question

  • QSAR Modeling : Use software like MOE to correlate molecular descriptors (e.g., Log P, polar surface area) with antibacterial or CNS activity. Key parameters include steric (molar refractivity) and electronic (HOMO/LUMO) properties .
  • Docking Studies : Simulate interactions with biological targets (e.g., bacterial enzymes or neurotransmitter receptors) using AutoDock Vina. Focus on hydrogen bonding and π-π stacking with active sites .
  • Validation : Cross-validate models with experimental IC₅₀ data from enzyme inhibition assays .

How can researchers resolve contradictions in reported biological activities of pyridin-2-amine derivatives across studies?

Advanced Research Question
Discrepancies may arise from:

  • Assay Variability : Standardize protocols (e.g., MIC testing for antimicrobial activity using CLSI guidelines) .
  • Structural Analogues : Compare substituent effects (e.g., fluoro vs. methyl groups at the 5-position) using matched molecular pair analysis .
  • Meta-Analysis : Aggregate data from multiple studies to identify trends. For example, lipophilic derivatives (Log P >2) often show enhanced blood-brain barrier penetration in CNS studies .

What are the proposed metabolic pathways and toxicity profiles of this compound?

Advanced Research Question

  • Phase I Metabolism : Predicted oxidation of the methylaminomethyl group via cytochrome P450 (CYP3A4) to form N-oxide or demethylated metabolites .
  • Phase II Conjugation : Glucuronidation at the pyridine nitrogen, confirmed by incubation with liver microsomes and UDP-glucuronic acid .
  • Toxicity Screening : Use in vitro assays (e.g., Ames test for mutagenicity, MTT assay for cytotoxicity). Cross-reference with structural alerts (e.g., pyridine derivatives with electron-withdrawing groups may inhibit hERG channels) .

How can researchers design derivatives of this compound to enhance target selectivity?

Advanced Research Question

  • Bioisosteric Replacement : Substitute the methylaminomethyl group with a cyclopropylamine moiety to reduce off-target interactions .
  • Fluorine Scanning : Introduce fluorine at the 4-position to modulate electronic effects and improve binding to hydrophobic pockets .
  • Prodrug Strategies : Mask the amine group as a carbamate to enhance bioavailability, with enzymatic cleavage in target tissues .

What advanced analytical methods are suitable for studying the interaction of this compound with biomolecules?

Advanced Research Question

  • Surface Plasmon Resonance (SPR) : Quantify binding kinetics (kₐ, kₑ) with immobilized receptors .
  • Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) for ligand-receptor interactions .
  • Cryo-EM : Resolve binding conformations in complex with large targets (e.g., ion channels) at near-atomic resolution .

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5-[(Methylamino)methyl]pyridin-2-amine
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.